Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone
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Overview
Description
Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium (Na) and ammonium chloride (NH4Cl) in ethanol (EtOH)
Substitution: Trimethylsilyl cyanide (TMSCN)
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further modified for specific applications.
Scientific Research Applications
Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-6- (6- (4-isopropylpiperazin-1-yl)pyridin-3-yl)-N- ((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-1H-indazole-4-carboxamide
- 4- -6,7-dihydro-6-methyl-5H-pyrrolo [3,4-b]pyridin-5-one hydrochloride
Uniqueness
Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone is unique due to its specific trifluoromethyl substitution on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C22H26F3N5O |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H26F3N5O/c23-22(24,25)20-2-1-17(15-27-20)16-28-9-5-19(6-10-28)29-11-13-30(14-12-29)21(31)18-3-7-26-8-4-18/h1-4,7-8,15,19H,5-6,9-14,16H2 |
InChI Key |
OMXZPANGOHERKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=NC=C3)CC4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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